REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[Br:7][N:8]1[C:12](=O)CC[C:9]1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.N1CCOCC1>C(N(CC)CC)C.CN(C)C=O>[Br:7][CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH3:9][N:8]([CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1)[CH3:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=CS1
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
414 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
7.02 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted with this solution
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CN=CS1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CN=CS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[Br:7][N:8]1[C:12](=O)CC[C:9]1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.N1CCOCC1>C(N(CC)CC)C.CN(C)C=O>[Br:7][CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH3:9][N:8]([CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1)[CH3:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=CS1
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
414 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
7.02 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted with this solution
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CN=CS1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CN=CS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |